a-(Fmoc-amino)-4-hydroxycyclohexaneacetic acid a-(Fmoc-amino)-4-hydroxycyclohexaneacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17389649
InChI: InChI=1S/C23H25NO5/c25-15-11-9-14(10-12-15)21(22(26)27)24-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20-21,25H,9-13H2,(H,24,28)(H,26,27)
SMILES:
Molecular Formula: C23H25NO5
Molecular Weight: 395.4 g/mol

a-(Fmoc-amino)-4-hydroxycyclohexaneacetic acid

CAS No.:

Cat. No.: VC17389649

Molecular Formula: C23H25NO5

Molecular Weight: 395.4 g/mol

* For research use only. Not for human or veterinary use.

a-(Fmoc-amino)-4-hydroxycyclohexaneacetic acid -

Specification

Molecular Formula C23H25NO5
Molecular Weight 395.4 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-hydroxycyclohexyl)acetic acid
Standard InChI InChI=1S/C23H25NO5/c25-15-11-9-14(10-12-15)21(22(26)27)24-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20-21,25H,9-13H2,(H,24,28)(H,26,27)
Standard InChI Key LDKHGFYFIBBLAC-UHFFFAOYSA-N
Canonical SMILES C1CC(CCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Introduction

Chemical and Structural Properties

Molecular Characteristics

a-(Fmoc-amino)-4-hydroxycyclohexaneacetic acid (CAS: 1416444-92-2) has the molecular formula C₂₃H₂₅NO₅ and a molecular weight of 395.45 g/mol . The compound features a cyclohexyl ring substituted with a hydroxyl group at the 4-position and an Fmoc-protected amino moiety attached to the acetic acid side chain. Its stereochemistry is critical; the (S)-enantiomer is predominant in peptide synthesis to maintain biological activity .

Table 1: Key Physicochemical Properties

PropertyValue
Boiling Point645.6±35.0°C at 760 mmHg
Storage ConditionsRoom temperature (RT)
Hazard StatementsH302, H315, H319, H335
Safety PrecautionsAvoid inhalation, use PPE

The InChIKey (LDKHGFYFIBBLAC-XFMWISLNSA-N) and SMILES string (CC(C)(C)OC(=O)NC(C1CCC(CC1)O)C(=O)O) provide precise structural identifiers for database searches .

Stability and Reactivity

The Fmoc group confers alkaline stability but is cleaved under basic conditions (e.g., piperidine) via β-elimination, releasing dibenzofulvene and CO₂. Scavengers like tris(2-carboxyethyl)phosphine (TCEP) are required to neutralize reactive byproducts during deprotection. In contrast, tert-butoxycarbonyl (Boc)-protected analogs require acidic conditions for cleavage, limiting their compatibility with acid-sensitive residues .

Synthesis and Mechanistic Insights

Solid-Phase Synthesis Protocol

Applications in Peptide Science

High-Yield Peptide Production

Studies report ≥95% coupling efficiency per cycle using Fmoc-protected derivatives, enabling the synthesis of long-chain peptides (e.g., 100-mer proteins) with <2% deletion sequences . For example, Fmoc-Glu(OtBu)-OH and Fmoc-Lys(Boc)-OH derivatives exhibit negligible racemization when coupled at 25°C .

Enzyme Inhibitor Development

The compound serves as a scaffold for butyrylcholinesterase (BChE) inhibitors, leveraging its hydroxyl group for hydrogen bonding with catalytic triads. Analogs with fluorinated cyclohexyl rings show 10-fold higher inhibitory activity (IC₅₀ = 50 nM) compared to non-fluorinated variants.

Analytical and Purification Techniques

Chiral HPLC Resolution

Enantiomeric purity is validated using Lux Cellulose-2 and Lux Cellulose-3 columns under reversed-phase conditions . Mobile phases containing 0.1% trifluoroacetic acid (TFA) in acetonitrile (40:60 v/v) resolve Fmoc-amino acids with baseline separation (Rs > 1.5) in <25 minutes .

Table 2: Optimal HPLC Conditions for Chiral Separation

ColumnMobile PhaseResolution (Rs)Elution Order
Lux Cellulose-20.1% TFA/ACN (45:55)2.3D > L
Lux Cellulose-30.1% FA/MeOH (20:80)1.8L > D

Mass Spectrometry Validation

High-resolution MS (HRMS) confirms molecular integrity, with observed m/z 395.45 matching the theoretical [M+H]⁺ ion . Trace impurities (<0.5%) are detectable via LC-MS/MS using electrospray ionization (ESI) .

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